Ethanone, 2-chloro-1-[4-(methylthio)phenyl]-
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Overview
Description
Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- is an organic compound with the molecular formula C9H9ClOS It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- typically involves the chlorination of 4-(methylthio)acetophenone. One common method is the Friedel-Crafts acylation reaction, where 4-(methylthio)acetophenone is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the aromatic ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Halogenation: Cl2, Br2 in the presence of a Lewis acid catalyst like AlCl3.
Nitration: HNO3/H2SO4 at low temperatures.
Oxidation: H2O2 or m-CPBA in an organic solvent.
Major Products
Halogenated Derivatives: Products of halogenation reactions.
Nitro Derivatives: Products of nitration reactions.
Sulfoxides and Sulfones: Products of oxidation reactions.
Scientific Research Applications
Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methylthio groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)acetophenone: Lacks the chlorine substitution.
2-Chloroacetophenone: Lacks the methylthio substitution.
4-Chloroacetophenone: Lacks the methylthio substitution and has the chlorine atom at a different position.
Uniqueness
Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- is unique due to the combination of both chlorine and methylthio substituents on the phenyl ring. This dual substitution can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-chloro-1-(4-methylsulfanylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPBKNOXYVMRCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397567 |
Source
|
Record name | Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109607-24-1 |
Source
|
Record name | Ethanone, 2-chloro-1-[4-(methylthio)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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